Product packaging for 5-Bromo-3-chloroisatoic anhydride(Cat. No.:CAS No. 1006619-82-4)

5-Bromo-3-chloroisatoic anhydride

Cat. No.: B2882607
CAS No.: 1006619-82-4
M. Wt: 276.47
InChI Key: NDPSRKUREIYATA-UHFFFAOYSA-N
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Description

Historical Evolution of Isatoic Anhydride (B1165640) Chemistry

The journey of isatoic anhydride chemistry began in 1883 when Friedländer and Wleügel first synthesized the parent heterocycle from anthranil (B1196931) and ethyl chloroformate, initially naming it anthranilic carboxylic acid. tezu.ernet.in The compound was later named "isatoic acid" by Kolbe, who synthesized it through the oxidation of isatin (B1672199). tezu.ernet.in Finally, in 1899, Erdmann proposed the now-accepted name "isatoic anhydride". tezu.ernet.in

Early synthetic methods for isatoic anhydride included the reaction of anthranilic acid with phosgene (B1210022) or ethyl chloroformate. orgsyn.org These methods, however, were often hampered by the formation of byproducts and the use of toxic reagents. tezu.ernet.in A significant advancement was the oxidation of isatin, with chromic acid being one of the first successful oxidizing agents. Over the years, safer and more efficient methods have been developed, including the use of hydrogen peroxide in an acidic medium and palladium-catalyzed carbonylation reactions. researchgate.netgoogle.com

The following table provides a brief overview of key milestones in the synthesis of isatoic anhydride:

YearMilestoneResearchersDescription
1883First SynthesisFriedländer & WleügelSynthesized from anthranil and ethyl chloroformate. tezu.ernet.in
1899NamingErdmannProposed the name "isatoic anhydride". tezu.ernet.in
1947Phosgene MethodWagner & FegleyPreparation from anthranilic acid and phosgene. thieme-connect.com
1980Review of ChemistryCoppolaPublished a comprehensive review on the chemistry of isatoic anhydride. wikipedia.org
2012Palladium-Catalyzed Synthesis-Development of a method involving the carbonylation of N-alkyl anilines. thieme-connect.com

Structural Context of 5-Bromo-3-chloroisatoic Anhydride within the Isatoic Anhydride Family

This compound belongs to the family of substituted isatoic anhydrides. The core structure is a bicyclic system where a benzene (B151609) ring is fused to a 1,3-oxazine-2,4-dione ring. guidechem.com In this specific compound, the benzene ring is substituted with a bromine atom at the 5-position and a chlorine atom at the 3-position. The presence and position of these halogen substituents significantly influence the molecule's reactivity and physical properties.

The table below details the key structural features of this compound:

FeatureDescription
Chemical Formula C8H3BrClNO3 uni.lunih.gov
Molecular Weight 276.47 g/mol bldpharm.combiosynth.com
IUPAC Name 6-Bromo-8-chloro-1H-3,1-benzoxazine-2,4-dione uni.lu
CAS Number 1006619-82-4 bldpharm.combiosynth.com

The positions of the halogen atoms are crucial. The numbering of the isatoic anhydride ring system can sometimes be ambiguous in the literature, but for this compound, the standard IUPAC naming convention places the substituents on the benzene ring relative to the heterocyclic portion.

Significance of Halogenated Isatoic Anhydrides as Synthetic Intermediates

Halogenated isatoic anhydrides, including this compound, are highly valuable synthetic intermediates. google.com The presence of halogen atoms provides reactive handles for a variety of chemical transformations, most notably cross-coupling reactions. rsc.org These reactions allow for the introduction of diverse functional groups, leading to the synthesis of a wide range of complex molecules. rsc.org

The electron-withdrawing nature of halogens also modulates the reactivity of the anhydride ring, influencing its susceptibility to nucleophilic attack. guidechem.com This allows for controlled ring-opening reactions to form substituted anthranilic acid derivatives, which are themselves important precursors for many heterocyclic compounds, including quinazolinones and benzodiazepines. osi.lv For instance, halogen-substituted isatoic anhydrides have been utilized in the synthesis of polycyclic quinazolinones through electrochemical [4+2] cycloaddition reactions. rsc.org

The following table summarizes the key synthetic applications of halogenated isatoic anhydrides:

ApplicationDescriptionKey Products
Cross-Coupling Reactions The halogen atoms serve as sites for palladium-catalyzed cross-coupling reactions to form C-C, C-N, and C-O bonds. rsc.orgArylated and alkylated anthranilic acid derivatives, biaryl compounds.
Nucleophilic Ring Opening The anhydride ring is opened by various nucleophiles (amines, alcohols, etc.) to yield substituted anthranilamides and anthranilates. wikipedia.orgSubstituted anthranilamides, anthranilic esters, precursors for quinazolinones.
Heterocycle Synthesis Serve as building blocks for the construction of various heterocyclic systems. Quinazolinones, benzodiazepines, benzimidazolones. osi.lv

Contemporary Research Trajectories for this compound Analogs

Current research involving analogs of this compound is focused on several key areas. A significant trajectory is the synthesis of novel heterocyclic compounds with potential biological activity. nih.gov The substitution pattern on the isatoic anhydride ring is systematically varied to explore the structure-activity relationships of the resulting products.

Researchers are actively developing more efficient and environmentally friendly synthetic methods for preparing these analogs. researchgate.net This includes the use of novel catalysts and green reaction conditions to improve yields and reduce waste. For example, recent studies have explored the use of ultrasound in the oxidation of isatins to produce isatoic anhydrides.

Furthermore, there is a growing interest in the application of these analogs in materials science. google.com The unique electronic properties conferred by the halogen substituents make them attractive candidates for the development of novel functional materials. google.com

Recent research has demonstrated the synthesis of various substituted isatoic anhydrides and their conversion into other valuable compounds. For example, 5-chloroisatoic anhydride has been used to synthesize N-methylated derivatives. mdpi.com Similarly, 5-bromoisatoic anhydride has been converted to its N-methyl derivative. mdpi.com These N-substituted analogs are then used as precursors for more complex molecules.

The table below highlights some recent research directions for isatoic anhydride analogs:

Research AreaFocusExample Analogs
Medicinal Chemistry Synthesis of novel quinazolinones and other heterocycles with potential therapeutic applications. nih.gov6-Chloro-1-methyl-2H-benzo[d] uni.lunih.govoxazine-2,4(1H)-dione, 6-Bromo-1-methyl-2H-benzo[d] uni.lunih.govoxazine-2,4(1H)-dione. mdpi.com
Green Chemistry Development of sustainable synthetic methods. Isatoic anhydrides prepared via ultrasound-assisted oxidation of isatins.
Materials Science Exploration of electronic and photophysical properties for new materials. google.comN-substituted isatoic anhydride derivatives for surface modification. google.com
Catalysis Use of transition metal catalysis for efficient synthesis. researchgate.netPalladium-catalyzed carbonylation to form isatoic anhydrides. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H3BrClNO3 B2882607 5-Bromo-3-chloroisatoic anhydride CAS No. 1006619-82-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-8-chloro-1H-3,1-benzoxazine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClNO3/c9-3-1-4-6(5(10)2-3)11-8(13)14-7(4)12/h1-2H,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPSRKUREIYATA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)OC(=O)N2)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006619-82-4
Record name 5-Bromo-3-chloroisatoic anhydride
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Synthetic Methodologies for 5 Bromo 3 Chloroisatoic Anhydride and Relevant Halogenated Isatoic Anhydrides

Strategies for Precursor Synthesis: Halogenated Anthranilic Acids and Indoles

A significant route for synthesizing isatoic anhydrides involves the oxidative cleavage of the 2,3-carbon-carbon bond of an indole (B1671886) ring. researchgate.net Contrary to earlier beliefs that this bond was inert, research has shown that oxidants like Oxone can effectively convert various aryl-substituted indoles into the corresponding isatoic anhydrides. researchgate.net This method is part of a broader set of synthetic strategies that also includes the oxidation of isatin (B1672199) derivatives. osi.lvresearchgate.net

The oxidation of isatins themselves presents a concise pathway to isatoic anhydrides. rsc.org For example, isatin can be oxidized using chromic acid in acetic acid. nih.gov A more modern and environmentally conscious approach utilizes an organoselenium catalyst with hydrogen peroxide (H₂O₂) under mild and neutral conditions, offering a practical and waste-free alternative. rsc.orgnih.gov This catalytic system is often recyclable, enhancing its practicality for larger-scale preparations. rsc.org

Table 1: Comparison of Oxidation Methods for Isatin to Isatoic Anhydride (B1165640)

Oxidant/Catalyst Solvent Conditions Yield Reference
Chromic Acid Acetic Acid Not specified Not specified nih.gov
(PhSe)₂ / H₂O₂ Acetonitrile (B52724) (MeCN) Room Temperature, 24h 72% rsc.org

The most traditional and widely used method for constructing the isatoic anhydride ring is the cyclization of anthranilic acids. osi.lvresearchgate.net This is typically achieved through the use of phosgene (B1210022) or its less toxic analogs, such as triphosgene (B27547) or ethyl chloroformate. nih.govorgsyn.orgwikipedia.org The reaction involves treating the anthranilic acid, often as its hydrochloride salt, with phosgene in an aqueous solution. orgsyn.org The process can be sensitive, with the potential for side reactions, but remains a foundational technique. orgsyn.org

Palladium-catalyzed carbonylation reactions have emerged as a powerful and more sophisticated alternative. researchgate.netnih.gov These methods can start from various precursors. One such approach is the oxidative double carbonylation of o-iodoanilines, which proceeds under mild conditions. acs.org Another variation involves the palladium-catalyzed oxidative carbonylation of anthranilic acids themselves, leading to high yields of the desired isatoic anhydrides. acs.org Furthermore, the direct, regioselective C-H bond carbonylation of N-alkyl anilines using a palladium catalyst offers a modern route that avoids pre-functionalized starting materials. researchgate.netthieme-connect.com

The pivotal step in many synthetic sequences is the ring closure to form the characteristic 1,3-benzoxazine-2,4-dione structure. When starting from an anthranilic acid derivative, this cyclization is typically induced by a carbonylating agent. For example, 2-amino-isophthalic acid can be cyclized using phosgene to yield 6-carboxyisatoic anhydride. ursinus.edu Similarly, substituted 2-aminonicotinic acids can be cyclized with triphosgene in a solvent like 1,4-dioxane (B91453) to form azaisatoic anhydrides. nih.gov

An alternative strategy involves the reaction of phthalic anhydride with azides, such as trimethylsilyl (B98337) azide, in a neutral organic solvent. guidechem.com This method proceeds through the generation of an isocyanate intermediate which then cyclizes. Thermal cyclization of alkoxy carbamate (B1207046) precursors, sometimes assisted by thionyl chloride, represents another, though often harsh, approach to forming the anhydride ring. google.com

Direct Synthetic Approaches to Dihalogenated Isatoic Anhydrides

While multi-step syntheses starting from pre-halogenated precursors are common, direct halogenation of the isatoic anhydride ring system provides a more direct route to compounds like 5-Bromo-3-chloroisatoic anhydride. A patented process describes the halogenation of unsubstituted isatoic anhydride with elemental chlorine or bromine in the presence of chlorosulfonic acid. google.com This method allows for the introduction of one or more halogen atoms onto the aromatic nucleus. google.com

To produce di- or tri-halogenated derivatives, the reaction can be performed in a mixture of chlorosulfonic acid and oleum. google.com If successive halogenation with both chlorine and bromine is carried out, isatoic anhydrides containing both halogens can be obtained. google.com The reaction temperature is typically maintained between -10 °C and +100 °C. google.com

Optimization of Reaction Parameters for Synthesis Efficiency and Purity

Achieving high efficiency and purity in the synthesis of isatoic anhydrides requires careful optimization of reaction parameters, including the choice of catalyst, solvent, and temperature. The isatoic anhydride ring is known to be sensitive, particularly to strong bases and high temperatures, which can cause ring-opening and the formation of byproducts. acs.org

For instance, in the N-benzylation of isatoic anhydride, various bases like sodium hydride, sodium carbonate, and potassium carbonate were found to be largely ineffective, leading to low conversions and significant byproduct formation. acs.org This highlights the need for milder conditions and carefully selected reagents to maintain the integrity of the anhydride ring.

The choice of catalyst and solvent system is paramount for successful synthesis. In palladium-catalyzed C-H carbonylation of anilines, optimization studies revealed that additives like potassium iodide and the selection of the appropriate oxidant and solvent were crucial for high yields. thieme-connect.com For direct halogenation, chlorosulfonic acid serves as both the solvent and a promoter for the reaction, with the option of adding a catalyst like iodine or iron. google.com

In phosgenation reactions, using a mixed solvent system of water and a water-immiscible organic solvent (like toluene (B28343) or chlorobenzene) can significantly improve yield and volume efficiency compared to using a single solvent. google.com The choice of solvent can also be critical in oxidation reactions. In the (PhSe)₂-catalyzed oxidation of isatin, acetonitrile (MeCN) was found to be a superior solvent compared to alcohols or water, which gave lower yields. rsc.org For certain sluggish reactions, switching to a solvent like 2-butanone (B6335102) and warming the mixture, sometimes with a catalytic amount of sodium iodide, can accelerate the process. google.com

Table 2: Effect of Solvent on (PhSe)₂-Catalyzed Oxidation of Isatin to Isatoic Anhydride

Solvent Yield (%) Reference
MeCN 72 rsc.org
MeOH 55 rsc.org
EtOH 43 rsc.org
i-PrOH 25 rsc.org
t-BuOH 15 rsc.org
H₂O <5 rsc.org
DMF 65 rsc.org
NMP 68 rsc.org
DMSO 63 rsc.org

Chemical Reactivity and Mechanistic Transformations of 5 Bromo 3 Chloroisatoic Anhydride

Nucleophilic Ring-Opening Pathways of the Isatoic Anhydride (B1165640) Core

The isatoic anhydride ring system is highly susceptible to nucleophilic attack, leading to the opening of the heterocyclic ring. This reactivity is a cornerstone of its utility in synthetic chemistry, providing pathways to a diverse array of substituted anthranilic acid derivatives.

Reactions with Primary and Secondary Amines Leading to Substituted Benzamides

The reaction of 5-Bromo-3-chloroisatoic anhydride with primary and secondary amines is a well-established method for the synthesis of N-substituted 2-amino-5-bromo-3-chlorobenzamides. The reaction proceeds via nucleophilic attack of the amine at the more electrophilic C-4 carbonyl group of the isatoic anhydride. researchgate.net This is followed by ring-opening and subsequent decarboxylation to yield the corresponding benzamide. researchgate.net These reactions are often carried out in a suitable solvent such as dimethylformamide (DMF) or acetonitrile (B52724). researchgate.netosi.lv The use of primary amines leads to the formation of secondary amides, while secondary amines yield tertiary amides. scielo.br

This reactivity is analogous to the general reactions of acid anhydrides with ammonia (B1221849) and primary amines, where the amine acts as a nucleophile, leading to the formation of an amide and a carboxylic acid. chemguide.co.uk In the case of isatoic anhydrides, the initial ring-opening product is an unstable carbamic acid derivative that readily loses carbon dioxide.

Table 1: Examples of Reactions with Amines

Amine Product Reaction Conditions Yield (%)
Primary Amine (R-NH₂) N-R-2-amino-5-bromo-3-chlorobenzamide DMF, 50°C, 2h 60-88 osi.lv
Secondary Amine (R₂NH) N,N-R₂-2-amino-5-bromo-3-chlorobenzamide Varies -

Alcoholysis Reactions for the Formation of Anthranilate Esters

Alcoholysis of this compound provides a direct route to the corresponding anthranilate esters. This reaction typically involves heating the anhydride in an alcohol, often in the presence of an acid or base catalyst. osi.lv The alcohol acts as a nucleophile, attacking one of the carbonyl groups of the anhydride ring, leading to its opening and the formation of an ester and a carbamic acid, which then decarboxylates. The resulting products are 2-amino-5-bromo-3-chlorobenzoic acid esters.

The reaction of isatoic anhydrides with alcohols is a general method for preparing anthranilate esters. scielo.br For instance, heating 5-chloroisatoic anhydride in an alcoholic solution of hydrochloric acid is a known procedure. osi.lv

Reactivity with Hydrazines and Hydrazides

This compound reacts with hydrazines and hydrazides to form the corresponding anthraniloyl hydrazides. osi.lvdss.go.th This reaction is analogous to the aminolysis reactions, with the hydrazine (B178648) or hydrazide acting as the nucleophile. The initial ring-opening is followed by decarboxylation to yield the stable hydrazide product. These reactions have been widely used to generate starting materials for the synthesis of various heterocyclic compounds. dss.go.th For example, isatoic anhydride itself has been reacted with hydrazine hydrate, phenylhydrazine, and acylhydrazines to produce the corresponding anthraniloyl hydrazides. dss.go.th

Decarboxylative Processes and Their Chemical Consequences

A key feature of the reactivity of isatoic anhydrides, including this compound, is the facile loss of carbon dioxide upon ring-opening. researchgate.netosi.lv This decarboxylation is a direct consequence of the formation of an unstable N-carboxyamino intermediate during nucleophilic attack. The elimination of CO2 is a driving force for many of these reactions and leads to the formation of a highly reactive iminoketene intermediate. researchgate.net This transient species can then undergo various transformations, including reaction with the nucleophile that initiated the ring-opening, to afford the final product. The decarboxylative process is crucial in syntheses where the goal is to introduce a substituent at the 2-amino position of the benzene (B151609) ring while removing the carboxyl group.

Electrophilic Aromatic Substitution on the Halogenated Benzene Moiety

The benzene ring of this compound is substituted with both a bromine and a chlorine atom. These halogen atoms are deactivating, ortho-, para-directing groups for electrophilic aromatic substitution. However, the positions on the ring are already substituted, making further electrophilic substitution challenging. Information specifically on electrophilic aromatic substitution reactions directly on the this compound molecule is limited. Generally, electrophilic aromatic substitution reactions are carried out on benzene rings using reagents like anhydrides in the presence of a Lewis acid, a reaction known as Friedel-Crafts acylation. youtube.com The halogen substituents on the anhydride would influence the reactivity and regioselectivity of such reactions if they were to occur on a separate aromatic substrate.

Halogen Reactivity: Substitution and Cross-Coupling Potential

The bromine and chlorine atoms on the aromatic ring of this compound offer potential sites for further functionalization through substitution and cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. Therefore, selective reactions at the bromine-substituted position (C-5) are feasible.

For instance, Suzuki cross-coupling reactions, which involve the use of a palladium catalyst and a boronic acid, could potentially be used to introduce new aryl or heteroaryl groups at the C-5 position. researchgate.netscielo.br This type of reaction has been successfully applied to other brominated isatin (B1672199) derivatives. scielo.br Similarly, other palladium-catalyzed reactions, such as Heck, Sonogashira, and Buchwald-Hartwig aminations, could also be envisioned at the C-5 position, allowing for the introduction of a wide range of functional groups. A patent describes the use of a palladium catalyst for a cross-coupling reaction involving a bromo-substituted phenyl ring. google.com

Table 2: Potential Cross-Coupling Reactions

Reaction Name Coupling Partner Potential Product
Suzuki Coupling Arylboronic acid 5-Aryl-3-chloroisatoic anhydride
Heck Coupling Alkene 5-Alkenyl-3-chloroisatoic anhydride
Sonogashira Coupling Terminal alkyne 5-Alkynyl-3-chloroisatoic anhydride
Buchwald-Hartwig Amination Amine 5-Amino-3-chloroisatoic anhydride

Applications of 5 Bromo 3 Chloroisatoic Anhydride and Its Derivatives in Advanced Organic Synthesis

Synthesis of Heterocyclic Systems from Isatoic Anhydride (B1165640) Precursors

Isatoic anhydrides are well-established building blocks in heterocyclic synthesis due to their reactivity towards a variety of nucleophiles. The reaction typically proceeds via nucleophilic attack at the C4-carbonyl group, followed by ring-opening and subsequent cyclization to afford a diverse range of fused heterocyclic systems. researchgate.net While direct experimental data for the reactions of 5-bromo-3-chloroisatoic anhydride is limited in the available literature, its reactivity can be inferred from the well-documented chemistry of other halogenated isatoic anhydrides, such as 5-chloroisatoic anhydride and 5-bromoisatoic anhydride.

Formation of Quinazolinone Frameworks

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities. nih.govresearchgate.net The synthesis of quinazolinones often involves the reaction of an isatoic anhydride with an amine. By analogy with other halogenated isatoic anhydrides, this compound is expected to react with primary amines to furnish 6-bromo-8-chloro-substituted quinazolinones. For instance, the reaction of 5-chloroisatoic anhydride with amines is a known method for producing the corresponding 6-chloroquinazolinones. rsc.org An electrochemical method for the synthesis of polycyclic fused quinazolinones from isatoic anhydrides and cyclic amines has been reported, which has been shown to be effective for halogen-substituted isatoic anhydrides. nih.gov This suggests a potential route to novel halogenated quinazolinone scaffolds from this compound.

A general synthetic approach would involve the condensation of this compound with a primary amine in a suitable solvent, which upon heating, would lead to the formation of the corresponding 6-bromo-8-chloro-4(3H)-quinazolinone derivative. The reaction proceeds through an initial acylation of the amine, followed by cyclization and loss of carbon dioxide.

Table 1: Potential Quinazolinone Derivatives from this compound

Amine ReactantPotential Quinazolinone Product
Aniline6-Bromo-8-chloro-3-phenylquinazolin-4(3H)-one
Methylamine6-Bromo-8-chloro-3-methylquinazolin-4(3H)-one
Benzylamine3-Benzyl-6-bromo-8-chloroquinazolin-4(3H)-one

Construction of Benzimidazole (B57391) Derivatives

Benzimidazoles are another important class of heterocyclic compounds with diverse pharmacological properties. The synthesis of benzimidazoles from isatoic anhydrides typically involves condensation with o-phenylenediamines. researchgate.net The reaction of N-substituted isatoic anhydrides with 1,2-phenylenediamines has been shown to yield benzimidazole derivatives. researchgate.net It is therefore plausible that this compound could react with o-phenylenediamines to produce 2-(2-amino-3-bromo-5-chlorophenyl)benzimidazole derivatives. The reaction likely proceeds through the formation of an intermediate N-(2-aminophenyl)anthranilamide, which then undergoes cyclizative condensation.

A selective synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles has been reported from the reaction of o-phenylenediamines and aromatic aldehydes, highlighting the utility of substituted precursors in generating diverse benzimidazole structures. researchgate.net

Generation of Benzodiazepine (B76468) and Related Fused Ring Systems

Benzodiazepines are a well-known class of psychoactive drugs. The synthesis of benzodiazepine derivatives can be achieved from isatoic anhydrides. For example, the reaction of 5-chloroisatoic anhydride with L-azetidine-2-carboxylic acid has been patented for the production of an azetidinodiazepine derivative. osi.lv Similarly, 6,8-dibromoisatoic anhydride has been reacted with diethyl aminomalonate hydrochloride to synthesize a benzodiazepine derivative. nih.gov These examples suggest that this compound could serve as a precursor for the synthesis of novel, halogenated benzodiazepine frameworks.

The general strategy would involve the reaction of this compound with an appropriate amino acid or its derivative. The reaction of trifluorotriacetic acid lactone with binucleophiles has been shown to lead to the formation of benzodiazepine rings, indicating the versatility of anhydride precursors in such cyclizations. acs.org

Derivatization to Indole (B1671886) and Oxindole (B195798) Structures

While the direct conversion of isatoic anhydrides to indoles is less common, they can be precursors to anthranilic acid derivatives which, in turn, can be used in indole synthesis. However, a more direct route exists for the formation of oxindoles. For instance, the reaction of isatin (B1672199) or 5-bromoisatin (B120047) with various amino acids and nitroethenes has been shown to produce spirooxindoles. researchgate.net Although not a direct reaction of the anhydride, this highlights the utility of related structures in accessing oxindole scaffolds.

Furthermore, it has been reported that the reaction of N-methylisatoic anhydride with sodium phosphonates can lead to the formation of isoindigos, which are dimers of oxindole units. chemscene.com This suggests that derivatives of this compound could potentially be used to access complex, halogenated oxindole-based structures.

Access to Triazole and Oxadiazole Moieties

Triazoles and oxadiazoles (B1248032) are five-membered heterocyclic rings that are important pharmacophores. Isatoic anhydrides can be converted to these heterocycles through multi-step sequences. For the synthesis of triazoles, isatoic anhydrides can be converted to aminohydrazides, which can then be cyclized with amidines to form 3,5-disubstituted 1,2,4-triazoles. osi.lv

For oxadiazoles, a common method involves the reaction of isatoic anhydride with amidoximes. mdpi.com For example, 2-(1,2,4-oxadiazol-5-yl)anilines have been synthesized from the reaction of isatoic anhydrides and amidoximes. mdpi.comresearchgate.net This reaction proceeds via the formation of an intermediate O-acylamidoxime, which then undergoes cyclodehydration. It is therefore anticipated that this compound would react with various amidoximes to yield the corresponding 2-(1,2,4-oxadiazol-5-yl)-3-bromo-5-chloroanilines.

Design and Synthesis of Compounds with Specific Biological Activities

The incorporation of halogen atoms into organic molecules is a common strategy in medicinal chemistry to modulate their biological activity. Halogens can influence the lipophilicity, metabolic stability, and binding affinity of a compound to its biological target. nih.gov The presence of both a bromine and a chlorine atom in this compound makes it an attractive starting material for the synthesis of novel, potentially bioactive compounds.

Derivatives of quinazolinone, a key heterocyclic system accessible from isatoic anhydrides, are known to possess a wide range of pharmacological activities, including antibacterial, anticonvulsant, and anti-inflammatory properties. nih.govresearchgate.netacs.org Halogenated quinazolinone derivatives, in particular, have shown significant biological potential. For example, a series of 6,8-disubstituted-3H-quinazolin-4-one derivatives, including halogenated analogues, exhibited anticonvulsant activity. nih.gov Furthermore, the introduction of halogens into the aromatic ring of 4(3H)-quinazolinones has been shown to be tolerated and can lead to improvements in antibacterial activity against strains like MRSA. acs.org

Benzimidazole derivatives, also accessible from isatoic anhydride precursors, are another class of biologically active compounds. Halogenated benzimidazoles have demonstrated notable bioactivity, with some derivatives exhibiting promising results against various cancer cell lines. researchgate.net The synthesis of halogenated compounds and their evaluation for central nervous system depressant activity has also been a subject of research. acs.org

The synthesis of novel heterocyclic compounds from this compound could therefore lead to the discovery of new therapeutic agents with enhanced or novel biological activities. The specific substitution pattern of the starting material may lead to unique structure-activity relationships in the resulting derivatives.

Role in the Development of Kinase Inhibitors (e.g., GSK-3)

Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase that has been implicated in the pathogenesis of a number of diseases, including neurodegenerative disorders like Alzheimer's disease, inflammatory conditions, diabetes, and certain types of cancer. clockss.orgcsic.es Consequently, the development of potent and selective GSK-3 inhibitors is a major focus of medicinal chemistry.

While direct studies on this compound are limited, the synthesis of closely related halogenated isatoic anhydrides as precursors for GSK-3 inhibitors is documented. For instance, a patent for heterocyclic substituted quinoline (B57606) derivatives as allosteric GSK-3 inhibitors describes the use of 5-bromo isatoic anhydride and 5-chloro isatoic anhydride in the preparation of intermediates. csic.escsic.es These intermediates are then further elaborated to yield the final quinoline-based inhibitors.

The general synthetic approach involves the reaction of the substituted isatoic anhydride with a suitable nucleophile to open the anhydride ring, followed by cyclization and further functionalization. The presence of the bromo and chloro substituents on the aromatic ring can significantly influence the electronic properties and reactivity of the molecule, as well as the biological activity of the final products. A patent describing the synthesis of b-secretase inhibitors for the treatment of Alzheimer's disease details the preparation of 5-bromo-4-chloroisatoic anhydride from 2-amino-5-bromo-4-chloro-benzoic acid, a close structural analog to the starting material for this compound. google.com

Table 1: Examples of Halogenated Isatoic Anhydrides in the Synthesis of Kinase Inhibitor Precursors

Starting MaterialReagentsProductApplicationReference
5-Bromo isatoic anhydrideSodium hydride, Ethyl iodideN-ethyl-5-bromo isatoic anhydridePrecursor for GSK-3 inhibitors csic.es
5-Chloro isatoic anhydrideSodium hydride, Ethyl iodideN-ethyl-6-chloro isatoic anhydridePrecursor for GSK-3 inhibitors csic.es
2-Amino-5-bromo-4-chloro-benzoic acidEthyl chloroformate, Acetyl chloride5-Bromo-4-chloroisatoic anhydridePrecursor for b-secretase inhibitors google.com

Precursors for Glycosidase Enzyme Inhibitors (e.g., α-glucosidase)

α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is an established therapeutic strategy for the management of type 2 diabetes. nih.gov Isatoic anhydride and its derivatives have emerged as important scaffolds for the synthesis of novel α-glucosidase inhibitors. researchgate.net The synthesis of quinazolinone and benzotriazinone derivatives from isatoic anhydrides has been shown to yield compounds with potent α-glucosidase inhibitory activity. jst.go.jp

The role of halogen substituents on the isatoic anhydride ring has been investigated, with studies indicating that the nature and position of the halogen can impact the inhibitory potency of the resulting compounds. For example, a study on benzotriazinone sulfonamides showed that a chloro-substituted derivative had a different IC50 value compared to a bromo-substituted analog, suggesting that the electronic and steric effects of the halogens play a role in the enzyme-inhibitor interaction.

While specific studies on this compound as a precursor for α-glucosidase inhibitors are not extensively documented, the established reactivity of the isatoic anhydride core and the known influence of halogen substituents suggest its potential in this area. The reaction of this compound with various amines and hydrazines could lead to a diverse library of quinazolinone and other heterocyclic derivatives for screening as α-glucosidase inhibitors.

Contribution to Antiproliferative Agent Development

The development of new antiproliferative agents for the treatment of cancer is a critical area of research. Isatoic anhydride and its derivatives have been utilized in the synthesis of various heterocyclic systems with demonstrated anticancer activity. researchgate.net For instance, indoloquinazolines, which can be synthesized from substituted isatoic anhydrides, have shown activity against melanoma. clockss.org

The halogenated nature of this compound makes it an interesting starting material for the synthesis of potential antiproliferative agents. Halogen atoms can participate in halogen bonding and other non-covalent interactions, which can enhance the binding affinity of a molecule to its biological target. A study on the crystal structure of 5-chloroisatoic anhydride highlighted the role of various weak interactions in its three-dimensional network, which can be relevant for its biological activity. researchgate.net

A patent application has described the use of 5-chloroisatoic anhydride in the synthesis of compounds for immune potentiation, which can be a valuable strategy in cancer therapy. google.com Furthermore, the synthesis of nickel(II) complexes with antiproliferative activity has been reported, with one of the complexes showing potent activity against cancer cells and inducing apoptosis. researchgate.net The ligands for these complexes can be derived from isatoic anhydride, suggesting a potential application for this compound in the development of novel metal-based anticancer drugs.

Table 2: Examples of Isatoic Anhydride Derivatives in Antiproliferative Research

Derivative ClassTarget/ApplicationFindingReference
IndoloquinazolinesMelanomaActive in tests against melanoma B16 clockss.org
5-Chloroisatoic anhydride derivativeImmune potentiationActive in the production of TNF-α google.com
Nickel(II) complexesAntiproliferativePotent anti-proliferative activity towards cancer cells researchgate.netresearchgate.net

Intermediate in Agrochemical Synthesis (e.g., Herbicides, Insecticides)

Isatoic anhydride and its derivatives are widely used as intermediates in the synthesis of a variety of agrochemicals, including herbicides and insecticides. researchgate.netguidechem.com The isatoic anhydride ring system provides a versatile platform for the introduction of various functional groups, allowing for the fine-tuning of the biological activity and selectivity of the final products.

The presence of bromo and chloro substituents in this compound can be advantageous in the design of new agrochemicals. Halogen atoms are known to enhance the lipophilicity of molecules, which can improve their penetration through the waxy cuticles of plants and the exoskeletons of insects. Moreover, the specific substitution pattern of the halogens can influence the molecule's interaction with its target site, potentially leading to improved efficacy and selectivity.

Spectroscopic Characterization Methodologies for 5 Bromo 3 Chloroisatoic Anhydride

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Elucidation

NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of organic molecules. For substituted isatoic anhydrides, NMR confirms the substitution pattern on the aromatic ring.

Proton (¹H) NMR Spectroscopic Analysis

In ¹H NMR spectroscopy of isatoic anhydride (B1165640) derivatives, the protons on the aromatic ring typically appear as doublets or doublets of doublets, depending on their coupling with adjacent protons. The chemical shifts are influenced by the electronic effects of the substituents (halogens and the anhydride group). For a compound like 5-chloroisatoic anhydride, the aromatic protons would exhibit specific splitting patterns and chemical shifts that confirm the positions of the substituents. A broad singlet for the N-H proton is also characteristic and is often observed at a downfield chemical shift.

Carbon (¹³C) NMR Spectroscopic Analysis

¹³C NMR spectroscopy provides information on all carbon atoms in the molecule, including the quaternary carbons of the aromatic ring and the carbonyl groups of the anhydride moiety. The chemical shifts of the aromatic carbons are sensitive to the halogen substituents, while the two carbonyl carbons can typically be observed in the 147-160 ppm region. For instance, in a derivative, 6-Bromo-1-methyl-2H-benzo[d] biosynth.comchemicalbook.comoxazine-2,4(1H)-dione, the carbonyl carbons appear at δ 157.31 and 147.59 ppm, and the aromatic carbons show distinct signals confirming the substitution pattern.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For isatoic anhydrides, the most characteristic peaks are the symmetric and asymmetric stretching vibrations of the anhydride C=O groups, which typically appear as two distinct bands in the region of 1700-1800 cm⁻¹. The N-H stretching vibration is also prominent, usually appearing as a sharp peak around 3200-3400 cm⁻¹. Data for 5-chloroisatoic anhydride shows characteristic absorptions in these regions, confirming the presence of the isatoic anhydride core structure. nih.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Identification

Mass spectrometry (MS) provides the molecular weight of a compound and offers clues about its structure through fragmentation analysis. For halogenated compounds, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature. In the mass spectrum of a compound like 5-Bromo-3-chloroisatoic anhydride, the molecular ion peak (M⁺) would appear as a cluster of peaks reflecting the different isotopic combinations of bromine and chlorine. The fragmentation often involves the loss of carbon dioxide (CO₂) or the isocyanate moiety (NCO). While experimental data for this compound is not available, predicted data suggests a monoisotopic mass of 274.89847 Da. rsc.org A patent for the isomeric 5-bromo-4-chloroisatoic anhydride reported an LCMS peak at m/z 277 (M+H)⁺, which is consistent with the expected molecular weight. cymitquimica.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Crystal Structure Analysis and Unit Cell Parameters

While a crystal structure for this compound has not been reported, a detailed study of 5-chloroisatoic anhydride is available. nih.gov The analysis revealed that 5-chloroisatoic anhydride crystallizes in the noncentrosymmetric space group Pna2₁. The molecules form one-dimensional helical arrangements through N—H⋯O hydrogen bonds and π–π stacking interactions. This type of detailed structural information is invaluable for understanding the solid-state properties and intermolecular forces that govern the crystal packing.

The unit cell parameters for 5-chloroisatoic anhydride have been determined as follows: nih.gov

ParameterValue
a24.3852 Å
b6.0502 Å
c5.100 Å
α90°
β90°
γ90°
Space GroupP n a 2₁

Investigation of Intermolecular Interactions in this compound: Hydrogen Bonding, Halogen Bonds, and π-π Stacking

The solid-state architecture of this compound, like all molecular crystals, is governed by a complex interplay of non-covalent intermolecular interactions. These forces dictate the molecular packing, influence the material's physicochemical properties, and are crucial for understanding its behavior. The primary interactions expected to define the crystal lattice of this compound are hydrogen bonds, halogen bonds, and π-π stacking.

While a detailed crystallographic analysis specifically for this compound is not available in the published literature, the nature and significance of these interactions can be thoroughly investigated using various spectroscopic and analytical methodologies. Furthermore, extensive research on analogous isatoic anhydride derivatives provides a strong basis for understanding the likely structural motifs.

A comprehensive study on the closely related 5-chloroisatoic anhydride has revealed a rich network of intermolecular contacts, and it is anticipated that this compound would exhibit a similar, albeit distinct, set of interactions due to the presence and positioning of its halogen substituents. Current time information in Bangalore, IN. The key investigative techniques and the expected findings for each type of interaction are detailed below.

Hydrogen Bonding

The primary hydrogen bond donor in the this compound molecule is the amine (N-H) group, while the potential acceptors are the two carbonyl oxygen atoms (C=O) and the ether-like oxygen atom within the anhydride ring.

N-H···O Hydrogen Bonds: This is expected to be the most significant hydrogen bonding interaction. In related structures, such as 5-chloroisatoic anhydride, molecules are linked by N-H···O hydrogen bonds, forming one-dimensional helical chains. Current time information in Bangalore, IN.researchgate.net The strength and geometry of these bonds can be characterized by Fourier-transform infrared (FT-IR) and Raman spectroscopy, where hydrogen bonding leads to a red shift (lower wavenumber) and broadening of the N-H stretching vibration band.

Halogen Bonding

The presence of both bromine and chlorine atoms on the aromatic ring introduces the possibility of various halogen-centric interactions, which are highly directional and have a significant influence on crystal packing.

C-Br···O and C-Cl···O Halogen Bonds: The bromine and chlorine atoms can act as electrophilic halogen bond donors, interacting with the lone pairs of oxygen atoms on neighboring molecules.

C-Cl···π Interactions: The chlorine atom can also interact with the electron-rich π-system of an adjacent aromatic ring. This type of interaction has been observed to link molecular monolayers in the crystal structure of 5-chloroisatoic anhydride. researchgate.netresearchgate.net

The investigation of these halogen bonds typically relies on single-crystal X-ray diffraction to determine the precise distances and angles, which would fall below the sum of the van der Waals radii of the involved atoms.

π-π Stacking

The planar aromatic ring system of this compound facilitates π-π stacking interactions. These interactions are crucial in the packing of aromatic molecules and contribute significantly to the cohesion of the crystal.

Offset and Face-to-Face Stacking: Molecules can arrange in either a face-to-face or, more commonly, an offset (displaced face-to-face or edge-to-face) manner to minimize electrostatic repulsion. In the case of 5-chloroisatoic anhydride, π-π interactions have been shown to stabilize the helical chains formed by hydrogen bonding. Current time information in Bangalore, IN.researchgate.net

These interactions are characterized by the inter-planar distance between the aromatic rings, which is typically in the range of 3.3 to 3.8 Å.

Comprehensive Analysis using Hirshfeld Surfaces

For a related compound, 5-bromoisatoic anhydride, Hirshfeld analysis revealed that Br···H/H···Br contacts constituted a significant portion of the total intermolecular interactions, highlighting the importance of halogen-related contacts in the crystal packing. researchgate.net A similar analysis for this compound would be invaluable in elucidating the hierarchy and interplay of all the potential interactions.

Below are interactive tables summarizing the expected intermolecular interactions and the typical parameters used in their characterization.

Table 1: Expected Hydrogen and Halogen Bond Interactions in this compound

Interaction TypeDonorAcceptorTypical Distance (Å)Description
Hydrogen Bond N-HO=C1.8 - 2.2 (H···O)Forms primary structural motifs like chains or dimers.
Halogen Bond C-BrO=C< 3.37 (Br···O)Directional interaction influencing molecular assembly.
Halogen Bond C-ClO=C< 3.27 (Cl···O)Contributes to the stability of the crystal lattice.
Halogen-π C-ClAromatic Ring~3.5Links molecular layers or chains.

Table 2: Expected π-π Stacking Interactions in this compound

Interaction TypeParticipating GroupsTypical Distance (Å)Description
π-π Stacking Aromatic Ring ↔ Aromatic Ring3.3 - 3.8 (Interplanar)Stabilizes the packing of planar molecules into columns or layers.

Theoretical and Computational Investigations on 5 Bromo 3 Chloroisatoic Anhydride Systems

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and molecular energetics of isatoic anhydride (B1165640) systems. scienceopen.comjmcs.org.mxresearchgate.net These methods provide insights into the distribution of electrons within the molecule, which is crucial for predicting its reactivity and properties.

Theoretical calculations on isatoic anhydride and its derivatives have been performed using various levels of theory, including DFT, MP2, and HF, with correlated augmented basis sets like aug-cc-pvDZ. scienceopen.comjmcs.org.mxscielo.org.mx The B3LYP/aug-cc-pvDZ level of theory has been shown to yield results that correlate well with experimental data for these systems. scienceopen.comjmcs.org.mxscielo.org.mx

Key Findings from DFT Studies on Isatoic Anhydride Derivatives:

Substituent Effects: The electronic properties of the isatoic anhydride ring are significantly influenced by the presence of electron-withdrawing or electron-donating substituents on the aromatic ring. scienceopen.comjmcs.org.mx Halogens, such as bromine and chlorine, are electron-withdrawing groups, and their presence at the C5 and C3 positions in 5-Bromo-3-chloroisatoic anhydride is expected to impact the electron density distribution and reactivity of the molecule.

Reactivity Descriptors: Global and local reactivity descriptors, such as Fukui functions, can be calculated to predict the most reactive sites within the molecule. scienceopen.comjmcs.org.mxscielo.org.mx For the parent isatoic anhydride, the C2 position is identified as the most susceptible to nucleophilic attack. scienceopen.comjmcs.org.mxscielo.org.mx The introduction of bromo and chloro substituents would likely modulate the reactivity of this and other positions.

Frontier Molecular Orbitals (FMOs): The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about the charge transfer within the molecule and helps determine chemical descriptors like ionization potential, electron affinity, and chemical hardness. researchgate.net The energy gap between HOMO and LUMO is a key indicator of molecular stability and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps are useful for visualizing the electrostatic potential on the molecule's surface, identifying positive and negative regions. researchgate.netsapub.org These maps help in understanding intermolecular interactions and predicting sites for electrophilic and nucleophilic attacks. sapub.org

Table 1: Calculated Reactivity Indices for Isatoic Anhydride Atoms researchgate.net

AtomFukui (f-)Fukui (f+)Fukui (f0)Local Softness (s-)Relative ElectrophilicityRelative Nucleophilicity
C20.12370.02620.02490.00534.94310.2023
N50.02140.00450.09430.02000.22504.4444
C80.05000.01060.14330.03030.34982.8585
O110.03450.00730.08990.01900.38422.6027
H140.04120.00870.03260.00691.26090.7931

Note: This data is for the parent isatoic anhydride and serves as a reference. The values for this compound would be influenced by the substituents.

Computational Studies on Aromaticity and Stability within Isatoic Anhydride Frameworks

The aromaticity of the isatoic anhydride framework is a topic of interest, as it influences the molecule's stability and reactivity. Computational studies, often combining theoretical calculations with experimental thermochemical data, have been employed to assess the aromatic character of isatoic anhydride and related compounds.

One study combined experimental and theoretical methods to investigate the aromaticity of isatin (B1672199) and isatoic anhydride. researchgate.net Through isodesmic reactions and density functional theory calculations, it was suggested that isatoic anhydride possesses some degree of aromatic stabilization. researchgate.net

The stability of isatoic anhydride derivatives is also a subject of computational investigation. The isatoic anhydride ring is known to be sensitive and can undergo ring-opening reactions, particularly in the presence of strong bases or at high temperatures. acs.org Computational studies can help to understand the factors that influence the stability of the ring system. beilstein-journals.org

Molecular Modeling and Docking Simulations for Structure-Activity Relationship Prediction

Molecular modeling and docking simulations are invaluable computational techniques for predicting the interaction of small molecules like this compound with biological macromolecules, such as enzymes and receptors. nih.govmdpi.comscholarsresearchlibrary.com These methods are crucial in drug discovery and for understanding the structure-activity relationships (SAR) of a series of compounds. nih.govnih.govacs.org

Isatoic anhydride derivatives have been identified as a novel class of inhibitors for various enzymes, including monoamine oxidases (MAOs). nih.gov Molecular docking studies have suggested that isatoic anhydrides can bind to both MAO-A and MAO-B isoforms, explaining their inhibitory activity. nih.gov The structural similarity of isatoic anhydrides to other known MAO inhibitors has prompted these investigations. nih.gov

Key aspects of molecular modeling and docking for isatoic anhydride systems include:

Binding Mode Analysis: Docking simulations can predict the preferred orientation and conformation of the ligand (e.g., this compound) within the active site of a target protein. nih.govscholarsresearchlibrary.com This helps to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. mdpi.comscholarsresearchlibrary.com

Structure-Activity Relationship (SAR) Studies: By comparing the docking scores and binding modes of a series of related compounds, researchers can establish SARs. nih.govacs.org This information is vital for designing more potent and selective inhibitors. For example, studies on other heterocyclic systems have shown that the nature and position of substituents, including halogens, can significantly impact biological activity. sioc-journal.cn

Prediction of Biological Activity: In silico methods, such as the Prediction of Activity Spectra for Substances (PASS) Online Program, can be used to predict the potential biological activities of novel compounds based on their chemical structure. mdpi.com

While direct docking studies on this compound are not readily found, the existing research on other isatoic anhydride derivatives provides a strong framework for how such studies could be conducted and what insights they might yield. nih.govmdpi.comscholarsresearchlibrary.com The bromo and chloro substituents would be expected to influence the binding interactions through halogen bonding and by altering the electronic properties of the molecule.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis and the mapping of the potential energy surface (PES) are essential for understanding the flexibility and preferred three-dimensional structures of molecules like this compound. The conformation of a molecule can significantly affect its physical, chemical, and biological properties.

Computational methods can be used to explore the different possible conformations of a molecule and to determine their relative energies. beilstein-journals.org For related heterocyclic systems, computational studies have identified different groups of conformers. beilstein-journals.org

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in crystal structures. iucr.org This analysis, often combined with DFT calculations, can provide insights into hydrogen bonding and other van der Waals interactions that stabilize the crystal packing. iucr.org For a derivative of isatoic anhydride, Hirshfeld surface analysis revealed the dominant role of hydrogen bonding in the crystal packing. iucr.org

The potential energy surface of a molecule describes its energy as a function of its geometry. Mapping the PES can help to identify stable conformations (local minima) and the energy barriers between them (transition states). For a related system, quantum mechanical calculations were used to explore the topography of the S1 potential energy surface to understand fluorescence quenching mechanisms. researchgate.net

For this compound, a thorough conformational analysis would involve rotating the rotatable bonds and calculating the energy of each resulting conformation. This would reveal the most stable conformer(s) and provide a deeper understanding of the molecule's structural dynamics.

Advanced Research Prospects and Future Directions for 5 Bromo 3 Chloroisatoic Anhydride

Exploration of Sustainable and Green Synthetic Routes

The traditional synthesis of isatoic anhydrides often involves hazardous reagents such as phosgene (B1210022) or its derivatives (diphosgene, triphosgene). researchgate.net These substances pose significant handling and transportation risks due to their high toxicity. researchgate.net Consequently, a key area of future research is the development of more sustainable and environmentally benign synthetic pathways to 5-Bromo-3-chloroisatoic anhydride (B1165640) and its derivatives.

One promising green approach involves the oxidation of corresponding isatins. For instance, the oxidation of isatins using reagents like m-chloroperbenzoic acid can yield isatoic anhydrides with high chemoselectivity. wikipedia.org Another sustainable method is the use of hydrogen peroxide in a carboxylic acid medium, which offers an economical and high-yielding route from easily accessible isatin (B1672199) precursors. rsc.org These methods avoid harsh chemicals and are more aligned with the principles of green chemistry.

Furthermore, processes that minimize waste and utilize recyclable catalysts are of great interest. A patented process for preparing substituted isatoic anhydrides highlights a method that avoids phosgene by using alternative cyclization strategies, which could be adapted for 5-Bromo-3-chloroisatoic anhydride. researchgate.net The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, also contributes to a greener profile by reducing solvent usage and purification steps.

A specific protocol for the synthesis of 5-bromo-6-chloro-isatoic anhydride has been detailed, which involves the formation of the anhydride ring using triphosgene (B27547) in a controlled manner. researchgate.net While this still uses a phosgene derivative, future work could focus on replacing this reagent with a greener alternative.

Synthetic Approach Key Features Potential for this compound Reference
Oxidation of Isatins Utilizes oxidizing agents like m-chloroperbenzoic acid or hydrogen peroxide.High chemoselectivity and use of less hazardous reagents. wikipedia.org, rsc.org
Phosgene-Free Cyclization Employs alternative reagents to avoid toxic phosgene and its derivatives.Improved safety and environmental profile of the synthesis. researchgate.net
One-Pot Syntheses Combines multiple reaction steps into a single operation.Reduced solvent waste and increased process efficiency. benthamdirect.com
Modified Triphosgene Method Controlled use of triphosgene for anhydride formation.Provides a current benchmark for developing greener alternatives. researchgate.net

Development of Novel Catalytic Transformations

The reactivity of the isatoic anhydride ring system makes it a prime candidate for a variety of catalytic transformations. Future research will likely focus on leveraging the unique electronic properties imparted by the bromo and chloro substituents of this compound to develop novel catalytic reactions.

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and their application to isatoic anhydrides is a promising frontier. For example, palladium-catalyzed oxidative double carbonylation of o-iodoanilines provides a route to isatoic anhydrides under mild conditions. acs.org Investigating analogous palladium-catalyzed cross-coupling reactions with this compound could lead to a diverse array of functionalized aromatic compounds.

The use of recyclable, heterogeneous catalysts is another key direction. For instance, polymer-supported sulfonic acid catalysts have been shown to be effective in the synthesis of quinazolin-4(3H)-ones from isatoic anhydride. benthamdirect.com Developing similar recyclable catalytic systems for reactions involving this compound would enhance the sustainability and cost-effectiveness of these transformations.

The inherent reactivity of the anhydride allows it to participate in ring-opening reactions, which can be catalyzed to produce various heterocyclic structures. wikipedia.org The exploration of novel catalysts, including metal-based and organocatalysts, to control the regioselectivity and stereoselectivity of these ring-opening reactions is a significant area for future investigation.

Catalytic Method Description Potential Application Reference
Palladium-Catalyzed Carbonylation Introduction of carbonyl groups using a palladium catalyst and a carbon monoxide source.Synthesis of novel isatoic anhydride derivatives and other carbonyl-containing compounds. acs.org
Heterogeneous Catalysis Use of solid-supported catalysts, such as polymer resins, for ease of separation and recycling.Development of green and efficient processes for producing quinazolinones and other heterocycles. benthamdirect.com
Catalytic Ring-Opening Controlled opening of the anhydride ring to form new chemical bonds and structures.Synthesis of diverse heterocyclic scaffolds with potential biological activity. wikipedia.org

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, are highly valued for their efficiency and atom economy. Isatoic anhydrides are particularly well-suited as substrates in MCRs due to their ability to generate reactive intermediates. benthamdirect.com

A significant area of future research is the integration of this compound into novel MCR sequences. The electron-withdrawing nature of the halogen substituents can influence the reactivity of the anhydride and its intermediates, potentially leading to new reaction pathways and the formation of unique molecular architectures.

One of the most common applications of isatoic anhydrides in MCRs is the synthesis of quinazolinone derivatives. researchgate.net By reacting an isatoic anhydride, an amine, and a third component (such as an aldehyde or a ketone), a wide variety of substituted quinazolinones can be accessed in a single step. The use of this compound in such reactions would provide a direct route to quinazolinones bearing these specific halogen substituents, which could be valuable for tuning the pharmacological properties of these molecules. For example, 5-chloroisatoic anhydride has been successfully used in three-component reactions to synthesize dihydroquinazolin-4(1H)-ones. uni.lu

The development of MCRs that go beyond quinazolinone synthesis is also a promising direction. By carefully choosing the reaction partners and conditions, it may be possible to construct other complex heterocyclic systems, such as benzodiazepines or other fused heterocycles, starting from this compound. scielo.br

Reaction Type Reactants Product Potential Advancement Reference
Quinazolinone Synthesis This compound, amine, aldehyde/ketoneSubstituted QuinazolinonesAccess to novel, halogenated quinazolinone scaffolds for medicinal chemistry. researchgate.net, uni.lu
Benzodiazepine (B76468) Synthesis This compound, amino acid, coupling agentBenzodiazepine derivativesEfficient construction of a privileged heterocyclic motif. scielo.br
Novel Heterocycle Synthesis This compound, various nucleophiles and electrophilesDiverse heterocyclic systemsDiscovery of new reaction pathways and molecular structures. benthamdirect.com

Emerging Applications in Materials Science and Functional Polymers

The unique chemical structure of this compound also presents opportunities in the field of materials science and the development of functional polymers. The anhydride functionality can participate in polymerization reactions, while the halogen atoms can be used to tune the properties of the resulting materials or as handles for further functionalization.

One exciting prospect is the use of this compound in the synthesis of high-performance polymers such as poly(amide-imide)s (PAIs). researchgate.net PAIs are known for their excellent thermal stability, mechanical strength, and chemical resistance. The incorporation of the bromo- and chloro-substituted moiety could potentially enhance properties like flame retardancy or modify the polymer's solubility and processing characteristics. The synthesis of PAIs can be achieved through the polycondensation of a diacid containing an imide ring with a diamine. researchgate.net this compound could serve as a precursor to such diacid monomers.

Furthermore, a novel multicomponent polymerization (MCP) strategy has been developed using isatoic anhydride to create functional copolymers. researchgate.net This approach allows for the synthesis of tailor-made copolymers with dihydroquinazolinone groups in the main chain. Applying this strategy to this compound could lead to a new class of functional polymers with unique optical, electronic, or thermal properties. The release of carbon dioxide during the ring-opening of isatoic anhydride is also utilized in the polymer industry where it acts as a blowing agent. wikipedia.org

The presence of bromine and chlorine atoms on the aromatic ring also opens up the possibility of post-polymerization modification. These halogens can serve as reactive sites for cross-linking reactions or for the attachment of other functional groups, allowing for the fine-tuning of the material's properties for specific applications.

Polymer Type Synthetic Strategy Potential Properties/Applications Reference
Poly(amide-imide)s (PAIs) Polycondensation of diamines with a diacid derived from this compound.Enhanced thermal stability, flame retardancy, and mechanical strength for high-performance applications. researchgate.net
Functional Copolymers Multicomponent polymerization involving this compound, a bisamine, and a bisaldehyde.Tailor-made polymers with unique optical, electronic, or recognition properties. researchgate.net
Modified Polymers Post-polymerization functionalization via the halogen atoms.Cross-linked materials with improved durability or polymers with specific functionalities for sensing or catalysis.

Q & A

Q. What are the common synthetic routes for 5-Bromo-3-chloroisatoic anhydride?

The synthesis typically involves sequential halogenation of isatoic anhydride. Bromination is achieved using brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., in acetic acid at 60–80°C). Subsequent chlorination may employ chlorinating reagents such as sulfuryl chloride (SO₂Cl₂) or chlorine gas in the presence of a Lewis catalyst (e.g., FeCl₃). The regioselectivity of halogenation depends on the electronic effects of the anhydride ring and reaction temperature . Post-synthesis, purification via fractional crystallization (using solvents like methanol or acetonitrile) is critical to isolate the target compound .

Q. How to purify this compound effectively?

Solubility-based purification is widely used. Experimental data for structurally similar chlorinated anhydrides (e.g., 3-chlorophthalic anhydride) show that solubility varies significantly with solvent polarity. For example:

SolventSolubility (g/100g, 298 K)
Methanol1.2
Acetonitrile0.8
Cyclohexane<0.1
Recrystallization in methanol or acetonitrile at reduced temperatures (283–298 K) yields high-purity crystals. Dynamic monitoring via HPLC ensures minimal impurities (<1%) .

Q. What spectroscopic methods confirm the structure of this compound?

  • ¹H/¹³C NMR : Signals for aromatic protons (δ 7.2–8.5 ppm) and anhydride carbonyls (δ 165–170 ppm) confirm the bicyclic core. Halogen substituents induce deshielding in adjacent carbons.
  • FT-IR : Peaks at 1850 cm⁻¹ (asymmetric C=O stretch) and 1770 cm⁻¹ (symmetric C=O stretch) confirm the anhydride group.
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ matches the theoretical mass (C₈H₃BrClNO₃: 290.89 g/mol) with <2 ppm error .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of bromination and chlorination?

Bromination at the 5-position is favored due to the electron-withdrawing effect of the anhydride group, which directs electrophilic substitution. Chlorination at the 3-position occurs under kinetic control at lower temperatures (0–25°C), while higher temperatures (50–80°C) may lead to thermodynamic products. Computational studies (DFT) suggest that transition-state stabilization via resonance with the anhydride ring drives selectivity .

Q. What are the kinetic parameters for its reactions in esterification or amidation?

Kinetic studies on analogous anhydrides (e.g., methacrylic anhydride) reveal pseudo-first-order kinetics under excess nucleophile conditions. For esterification with alcohols:

  • Activation energy (Eₐ): ~45 kJ/mol
  • Rate constant (k): 0.12 L·mol⁻¹·s⁻¹ at 298 K Solvent polarity (e.g., DMF vs. toluene) and catalyst choice (e.g., DMAP) significantly enhance reaction rates .

Q. How does its solubility profile affect its application in solvent-based reactions?

Low solubility in non-polar solvents (e.g., cyclohexane) limits its use in free-radical polymerizations but makes it ideal for polar aprotic solvents (e.g., DMSO) in nucleophilic acyl substitutions. Solubility data for 3-chlorophthalic anhydride in acetonitrile (0.8 g/100g at 298 K) suggest similar behavior, requiring solvent optimization for high-yield reactions .

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